molecular formula C19H15NO6 B605123 Acenocoumarol CAS No. 152-72-7

Acenocoumarol

Cat. No. B605123
CAS RN: 152-72-7
M. Wt: 353.33
InChI Key: VABCILAOYCMVPS-UHFFFAOYSA-N
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Description

Acenocoumarol is an anticoagulant or blood thinner used in the treatment and prevention of abnormal blood clots . It functions as a vitamin K antagonist, similar to warfarin .


Synthesis Analysis

Acenocoumarol is a derivative of coumarin . The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited, resulting in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin .


Molecular Structure Analysis

The molecular formula of Acenocoumarol is C19H15NO6 . It has an average mass of 353.326 Da and a monoisotopic mass of 353.089935 Da .


Chemical Reactions Analysis

Acenocoumarol inhibits the expression of melanogenic enzymes such as tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2, suppressing melanin synthesis through a cAMP-dependent, protein kinase (PKA)-dependent downregulation of microphthalmia-associated transcription factor (MITF), a master transcription factor in melanogenesis .


Physical And Chemical Properties Analysis

Acenocoumarol has a molecular formula of C19H15NO6, an average mass of 353.326 Da, and a monoisotopic mass of 353.089935 Da .

Scientific Research Applications

  • Nanoplasmonic Biosensor Development : A study developed a compact nanoplasmonic sensing device using gold nanodisks for rapid monitoring of acenocoumarol levels in plasma. This device facilitates personalized treatment and dosage management due to acenocoumarol's narrow therapeutic range (Pelaez et al., 2018).

  • Analytical Methodologies : Research has been conducted on various analytical methods for evaluating acenocoumarol and its combinations in specimens, with methodologies including UV/Vis-Spectrophotometry, liquid chromatography-mass spectrophotometry, and others. This comprehensive review highlights the importance of pharmaceutical analysis for understanding the physicochemical properties of acenocoumarol (Chaudhari, Mhaske, & Shirkhedkar, 2020).

  • Genotype-Based Dosing Algorithm : A study aimed at developing a prediction algorithm for acenocoumarol dosage, which included clinical factors and genetic variants. This algorithm was especially useful for patients needing higher or lower doses (Cerezo-Manchado et al., 2012).

  • Pharmacogenetics Study : Pharmacogenetics research explored the association between acenocoumarol dose requirements and genetic polymorphisms related to its metabolism and transport (Saraeva et al., 2007).

  • Exploring Anti-inflammatory Activity : A 2023 study assessed the repurposing of acenocoumarol as an anti-inflammatory agent. It demonstrated that acenocoumarol attenuates macrophage activation, suggesting its potential as a candidate for drug repurposing in chronic inflammatory diseases (Han & Hyun, 2023).

  • Clinical Outcomes in Stroke Prevention : A population-based study compared the effectiveness of acenocoumarol with non-VKA oral anticoagulants (NOAC) in stroke prevention. This study aimed to assess outcomes in real-world clinical practice, filling a gap in data comparison with NOACs (Rodríguez-Bernal et al., 2020).

Safety And Hazards

Acenocoumarol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Recent studies suggest that acenocoumarol has the potential to be repurposed as a drug for treating hyperpigmentation symptoms and could provide new insights into the development of therapeutic approaches for hyperpigmentation disorders . Another study aimed to develop an algorithm comprised of clinical and genetic factors to explain the variability in the therapeutic dose of acenocoumarol among Chilean patients .

properties

IUPAC Name

4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
Source PubChem
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InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VABCILAOYCMVPS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
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Molecular Formula

C19H15NO6
Source PubChem
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DSSTOX Substance ID

DTXSID2022541, DTXSID00991186
Record name Acenocoumarol
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Record name 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-4H-1-benzopyran-4-one
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Molecular Weight

353.3 g/mol
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Physical Description

Solid
Record name Acenocoumarol
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Solubility

practically insoluble, Sparingly soluble in most organic solvents, SOL IN SOLN OF ALKALI HYDROXIDES, Soluble in alcohol, In water, 9.39 mg/l @ 20 to 25 °C, 1.06e-02 g/L
Record name Acenocoumarol
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Mechanism of Action

Acenocoumarol inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent clotting factors, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited resulting in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Product Name

Acenocoumarol

Color/Form

Crystals, White crystaline powder, OFF-WHITE TO LIGHT-TAN POWDER

CAS RN

152-72-7
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Melting Point

196-199, 196-199 °C, 197 °C
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Record name Acenocoumarol
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